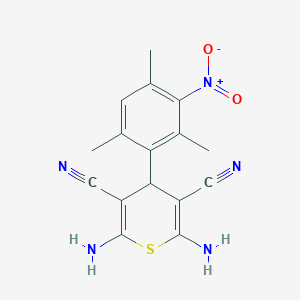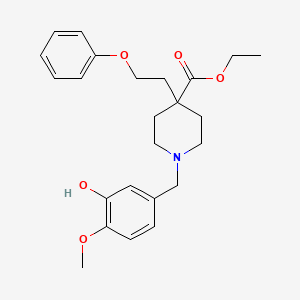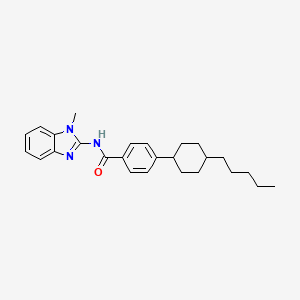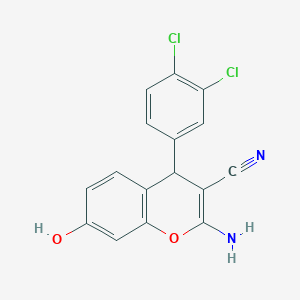![molecular formula C23H22ClNO2S B4996823 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4996823.png)
4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide, also known as ML167, is a small molecule inhibitor that has been developed for use in scientific research. It is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a key role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP).
Mechanism of Action
4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide works by binding to the catalytic site of PDE4 and inhibiting its activity. PDE4 is an enzyme that catalyzes the hydrolysis of cAMP to AMP, thereby reducing intracellular cAMP levels. By inhibiting PDE4, this compound increases intracellular cAMP levels, which leads to downstream effects on various signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific cell type and signaling pathway being studied. In general, this compound has been shown to increase intracellular cAMP levels, which can have downstream effects on various signaling pathways. For example, in immune cells, PDE4 inhibition by this compound has been shown to decrease pro-inflammatory cytokine production and increase anti-inflammatory cytokine production. In neurons, PDE4 inhibition has been shown to enhance synaptic plasticity and improve memory.
Advantages and Limitations for Lab Experiments
One advantage of 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide is its high potency and selectivity for PDE4. This makes it an ideal tool for studying the role of PDE4 in various cellular processes. However, one limitation of this compound is its relatively short half-life, which can limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for research involving 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide. One area of interest is the role of PDE4 in cancer. PDE4 has been shown to be upregulated in several types of cancer, and PDE4 inhibitors like this compound may have potential as anti-cancer agents. Another area of interest is the development of more potent and selective PDE4 inhibitors. Finally, this compound may also have potential as a therapeutic agent for various diseases, including inflammatory and neurological disorders.
Synthesis Methods
The synthesis of 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis is typically carried out in several steps, with each step involving the use of different reagents and conditions. The final product is typically purified using chromatography techniques to obtain a pure compound.
Scientific Research Applications
4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide has been extensively used in scientific research to study the role of PDE4 in various cellular processes. It has been shown to be effective in inhibiting PDE4 activity in a variety of cell types, including immune cells, neurons, and smooth muscle cells. This compound has also been used to study the effects of PDE4 inhibition on cAMP levels and downstream signaling pathways.
properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO2S/c1-27-21-10-4-17(5-11-21)14-15-25-23(26)19-6-2-18(3-7-19)16-28-22-12-8-20(24)9-13-22/h2-13H,14-16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQAMEFKAXRTME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzoyl(phenylsulfonyl)amino]-2-bromophenyl benzoate](/img/structure/B4996746.png)
![4-(2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4996754.png)
![N-(3-methoxyphenyl)-3-{1-[(3-methoxyphenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B4996757.png)

![methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B4996768.png)


![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4996791.png)
![N-(4-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4996798.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B4996805.png)
![N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine](/img/structure/B4996835.png)
![4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4996842.png)

